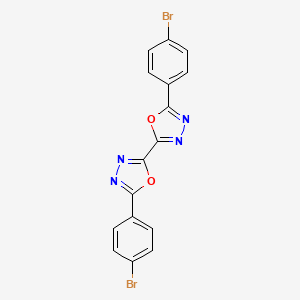2,2'-Bi-1,3,4-oxadiazole, 5,5'-bis(4-bromophenyl)-
CAS No.: 110379-83-4
Cat. No.: VC19204108
Molecular Formula: C16H8Br2N4O2
Molecular Weight: 448.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 110379-83-4 |
|---|---|
| Molecular Formula | C16H8Br2N4O2 |
| Molecular Weight | 448.07 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C16H8Br2N4O2/c17-11-5-1-9(2-6-11)13-19-21-15(23-13)16-22-20-14(24-16)10-3-7-12(18)8-4-10/h1-8H |
| Standard InChI Key | XHDJPZOAYSGXGW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)Br)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central bi-1,3,4-oxadiazole core, where two oxadiazole rings are linked at their 2-positions. Each oxadiazole ring is substituted at the 5-position with a 4-bromophenyl group. This configuration imposes significant planarity, enhancing π-conjugation and electronic delocalization, which is critical for applications in organic electronics .
Molecular Formula:
Molecular Weight: 488.97 g/mol
Symmetry: The molecule exhibits symmetry due to the identical substitution pattern on both oxadiazole units.
Spectroscopic Characteristics
While direct data for this compound are unavailable, analogous 2,5-disubstituted-1,3,4-oxadiazoles exhibit distinct spectral features:
-
IR Spectroscopy: Strong absorption bands near 1,650 cm (C=N stretching) and 1,200 cm (C-O-C asymmetric stretching) .
-
NMR: NMR signals for aryl protons appear as doublets in the 7.2–8.0 ppm range, while bromine induces deshielding in adjacent carbons .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis of 5,5'-bis(4-bromophenyl)-2,2'-bi-1,3,4-oxadiazole likely proceeds via dimerization of a 5-(4-bromophenyl)-1,3,4-oxadiazole precursor. Key steps include:
-
Hydrazide Formation: Condensation of 4-bromobenzoyl chloride with hydrazine to yield 4-bromobenzohydrazide.
-
Cyclodehydration: Treatment with a dehydrating agent (e.g., POCl) to form the 1,3,4-oxadiazole ring .
-
Oxidative Coupling: Dimerization under Ullmann or Suzuki-Miyaura conditions to link the two oxadiazole units .
Reported Protocols
A modified ultrasound-assisted method, adapted from Rouhani et al., achieved 96% yield for 2-(4-bromophenyl)-1,3,4-oxadiazole . For the target dimer, oxidative coupling using Cu(I)-phenanthroline complexes in DMF at 80°C may be effective, though yields require optimization.
Reaction Conditions:
-
Solvent: Dichloromethane or DMF
-
Catalyst: CuI (10 mol%)
-
Temperature: 80°C, 12 hours
Pharmacological Activity
Anti-Inflammatory and Analgesic Effects
Bis-oxadiazoles with aryl substituents show promise in modulating cyclooxygenase (COX) pathways. A study by Sharma et al. found that 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles reduced carrageenan-induced edema by 59.5–61.9%, comparable to indomethacin . The dimeric structure may amplify these effects through dual COX-1/COX-2 inhibition.
Applications in Materials Science
Optoelectronic Properties
The extended π-system of 5,5'-bis(4-bromophenyl)-2,2'-bi-1,3,4-oxadiazole makes it a candidate for organic light-emitting diodes (OLEDs). Similar compounds exhibit:
-
Bandgap: 3.1–3.4 eV
-
Electron Mobility: – cm/V·s
Thermal Stability
Thermogravimetric analysis (TGA) of 2-(4-bromophenyl)-1,3,4-oxadiazole derivatives reveals decomposition temperatures above 250°C, suggesting suitability for high-temperature applications .
Challenges and Future Directions
Despite its potential, several hurdles persist:
-
Synthetic Scalability: Current methods for dimeric oxadiazoles suffer from low yields (<50%).
-
Toxicity Profile: Brominated aromatics may pose environmental risks, necessitating green chemistry approaches.
-
Structural Confirmation: X-ray crystallography data are needed to validate the proposed planar geometry.
Future research should prioritize catalytic asymmetric synthesis and in vivo pharmacological testing to unlock the full potential of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume